molecular formula C12H17NOS B5576524 N-cyclohexyl-2-(thiophen-2-yl)acetamide

N-cyclohexyl-2-(thiophen-2-yl)acetamide

Cat. No.: B5576524
M. Wt: 223.34 g/mol
InChI Key: NAIKTZHUPBJABQ-UHFFFAOYSA-N
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Description

N-Cyclohexyl-2-(thiophen-2-yl)acetamide is a heterocyclic amide derivative characterized by a cyclohexyl group attached to the acetamide nitrogen and a thiophene ring at the α-position. Its structure combines lipophilic (cyclohexyl) and aromatic (thiophene) moieties, making it a candidate for diverse applications, including medicinal chemistry and material science.

Properties

IUPAC Name

N-cyclohexyl-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c14-12(9-11-7-4-8-15-11)13-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIKTZHUPBJABQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene-Containing Acetamides

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide
  • Structure: Features dual thiophene rings and a cyano (-CN) group on one thiophene.
  • Properties: The cyano group enhances electronic density and reactivity compared to the unsubstituted thiophene in the target compound. Demonstrated antioxidant and antimicrobial activities in biological evaluations .
  • Synthesis: Higher complexity due to dual thiophene and cyano functionalization.
N-Methoxy-N-methyl-2-(thiophen-2-yl)acetamide
  • Structure : Replaces the cyclohexyl group with a methoxy-methyl (-OCH3-CH3) moiety.
  • Properties : Lower molecular weight (185.24 vs. ~265 for cyclohexyl analogs) and increased polarity due to the methoxy group. Used as a pharmaceutical intermediate, suggesting distinct pharmacokinetic profiles compared to the cyclohexyl variant .

Cyclohexyl Acetamides with Varied Substituents

N-Cyclohexyl-2-(4-propylpiperazin-1-yl)acetamide
  • Structure : Incorporates a 4-propylpiperazine group.
  • Molecular weight: 267.41.
N-Cyclohexyl-2-[4-(dimethylsulfamoyl)phenoxy]acetamide
  • Structure: Contains a sulfamoyl (-SO2N(CH3)2) group on the phenoxy moiety.
  • Properties : LogP = 2.24 indicates moderate lipophilicity, suitable for membrane penetration. The sulfamoyl group is associated with enzyme inhibition (e.g., carbonic anhydrase) .
N-Cyclohexyl-2-(3,4-dimethoxyphenyl)acetamide
  • Structure : Substituted with electron-donating methoxy groups on the phenyl ring.
  • Properties : Enhanced solubility in polar solvents due to methoxy substituents. Synthesized in 95% yield, indicating efficient preparation .

Heterocyclic Derivatives with Triazole, Thiazolidinone, and Pyridazine Moieties

N-Cyclohexyl-2-((6-(thiophen-2-yl)pyridazin-3-yl)thio)acetamide
  • Structure : Pyridazine-thio group adds nitrogen and sulfur heteroatoms.
  • Properties : Increased molecular complexity (C16H19N3OS2, MW = 333.5) may enhance binding to biological targets, though activity data are unavailable .
N-Cyclohexyl-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide
  • Structure: Thiazolidinone ring with tautomeric behavior.
  • Properties: Exists as a 1:1 tautomeric mixture, affecting stability and reactivity.
Triazole-Based Derivatives
  • Example : N-Cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide.
  • Properties : Triazole rings are associated with antimicrobial activity. The sulfanyl group may facilitate redox interactions in biological systems .

Data Tables for Key Comparisons

Table 1: Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
N-Cyclohexyl-2-(thiophen-2-yl)acetamide C12H17NOS 239.33 Thiophene, cyclohexyl Lipophilic, aromatic
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide C11H8N2OS2 264.32 Dual thiophene, -CN Antioxidant, antimicrobial
N-Methoxy-N-methyl-2-(thiophen-2-yl)acetamide C8H11NO2S 185.24 Methoxy-methyl Pharmaceutical intermediate
N-Cyclohexyl-2-(4-propylpiperazin-1-yl)acetamide C15H29N3O 267.41 Piperazine, propyl Potential CNS activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclohexyl-2-(thiophen-2-yl)acetamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves multi-step acylation and heterocyclic ring formation. Key steps include coupling the cyclohexylamine moiety with a thiophene-acetic acid derivative. Reaction conditions such as temperature (e.g., 60–80°C for acylation), solvent choice (e.g., DMF or THF for polar intermediates), and catalysts (e.g., HATU for amide bond formation) are critical. Evidence from analogous compounds suggests yields improve with inert atmospheres (N₂/Ar) and slow reagent addition to minimize side reactions .

Q. Which spectroscopic techniques are most reliable for characterizing This compound, and what diagnostic peaks should researchers prioritize?

  • Methodological Answer :

  • ¹H/¹³C NMR : Look for the cyclohexyl group’s multiplet (δ 1.2–2.0 ppm) and the thiophene protons (δ 6.8–7.5 ppm). The acetamide NH proton appears as a broad singlet (δ ~8.2 ppm).
  • FT-IR : Confirm the amide C=O stretch (~1650–1680 cm⁻¹) and N–H bend (~1550 cm⁻¹).
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ or [M+Na]⁺ peaks. High-resolution MS (HRMS) is recommended for unambiguous molecular formula confirmation .

Q. What preliminary biological assays are suitable for evaluating This compound’s activity?

  • Methodological Answer : Start with in vitro assays targeting inflammation (e.g., COX-2 inhibition) or cancer (e.g., MTT assays for cytotoxicity). Use positive controls (e.g., celecoxib for COX-2) and validate results with dose-response curves (IC₅₀ calculations). Thiophene-containing analogs often show π-π stacking interactions with biological targets, so molecular docking (e.g., AutoDock Vina) can guide assay selection .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for This compound across different studies?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay protocols (e.g., cell line passage numbers, serum concentrations).
  • Structural Confirmation : Re-validate compound purity via HPLC and X-ray crystallography (e.g., SHELXL refinement ).
  • Data Normalization : Use relative activity metrics (e.g., % inhibition normalized to controls) and statistical tools (e.g., ANOVA with post-hoc tests) to account for inter-lab variability .

Q. What strategies can enhance the pharmacological profile of This compound through structural modification?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the thiophene with furan or pyridine to modulate electronic effects.
  • Side Chain Optimization : Introduce sulfonyl or trifluoromethyl groups on the cyclohexyl ring to improve metabolic stability.
  • Prodrug Design : Acetylate the amide NH to enhance bioavailability. Validate modifications via ADMET prediction tools (e.g., SwissADME) and in vivo pharmacokinetic studies .

Q. How does This compound interact with enzyme targets at the molecular level?

  • Methodological Answer : Use X-ray crystallography or cryo-EM to resolve ligand-enzyme complexes. For computational studies, perform molecular dynamics simulations (e.g., GROMACS) to analyze binding stability. Key interactions include hydrogen bonding between the amide carbonyl and catalytic residues, and hydrophobic contacts from the cyclohexyl/thiophene moieties. Cross-validate with mutagenesis studies .

Q. What are the stability and safety considerations for handling This compound in laboratory settings?

  • Methodological Answer :

  • Stability : Store at –20°C under anhydrous conditions (DMSO solutions degrade within 1–2 weeks). Monitor via TLC or HPLC.
  • Safety : Follow GHS guidelines (Category 2 skin/eye irritant; H315/H319). Use PPE (gloves, goggles) and work in a fume hood. Dispose via incineration or approved chemical waste protocols .

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